molecular formula C14H9ClN2OS2 B12149842 (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12149842
M. Wt: 320.8 g/mol
InChI Key: SEUGYSPCGGKQPO-WQLSENKSSA-N
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Description

The compound (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic organic molecule It is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biology as a probe for studying enzyme activity or as a ligand for binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(2-bromophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(2-fluorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(2-methylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, thiophene ring, and thiazolidinone core imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H9ClN2OS2

Molecular Weight

320.8 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9ClN2OS2/c15-10-5-1-2-6-11(10)16-14-17-13(18)12(20-14)8-9-4-3-7-19-9/h1-8H,(H,16,17,18)/b12-8-

InChI Key

SEUGYSPCGGKQPO-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl

Origin of Product

United States

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